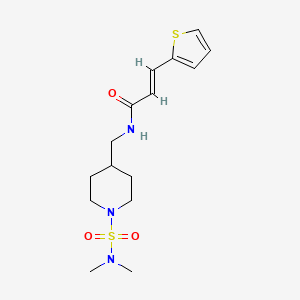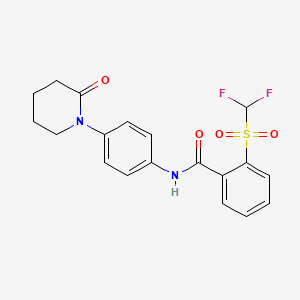
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as DFB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DFB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide involves the reaction of 4-(2-oxopiperidin-1-yl)aniline with difluoromethanesulfonyl chloride followed by reaction with 2-aminobenzamide.
Starting Materials
4-(2-oxopiperidin-1-yl)aniline, difluoromethanesulfonyl chloride, 2-aminobenzamide
Reaction
Step 1: 4-(2-oxopiperidin-1-yl)aniline is reacted with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(2-oxopiperidin-1-yl)-N-(difluoromethylsulfonyl)aniline., Step 2: 4-(2-oxopiperidin-1-yl)-N-(difluoromethylsulfonyl)aniline is then reacted with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide.
作用機序
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors such as 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide increase the acetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis.
生化学的および生理学的効果
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments, including its ability to inhibit the activity of HDAC and GSK-3β, making it a useful tool for studying the role of these enzymes in various cellular processes. However, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, including its potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to understand the mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide and its effects on various cellular processes. Further research is also needed to optimize the synthesis of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide and improve its solubility in water. Finally, studies are needed to evaluate the safety and efficacy of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in animal models and clinical trials.
In conclusion, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has shown promising potential in scientific research, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential applications of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in scientific research.
科学的研究の応用
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy. 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has also been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c20-19(21)28(26,27)16-6-2-1-5-15(16)18(25)22-13-8-10-14(11-9-13)23-12-4-3-7-17(23)24/h1-2,5-6,8-11,19H,3-4,7,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGQXKFAZOWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)
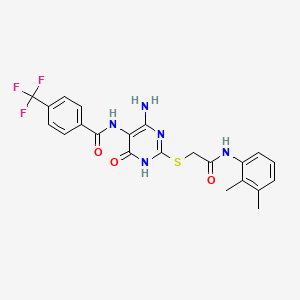
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905574.png)
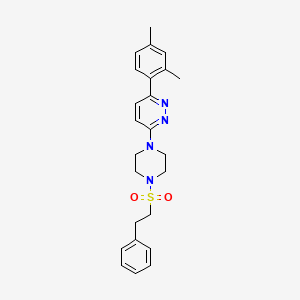
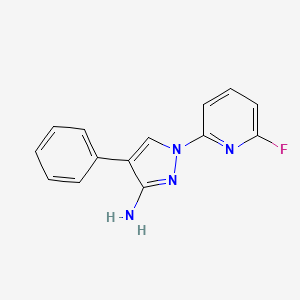
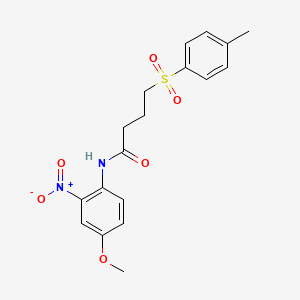
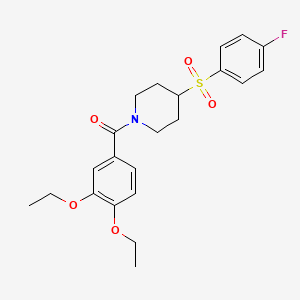
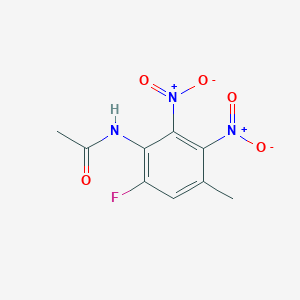
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
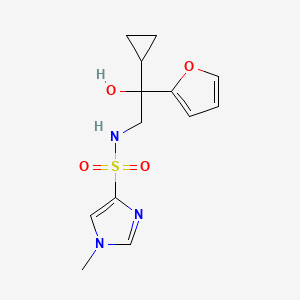
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
